molecular formula C15H15N5OS B11077565 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11077565
M. Wt: 313.4 g/mol
InChI Key: WJBSOCJTJLRGEV-UHFFFAOYSA-N
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Description

2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The presence of the 1,2,4-triazole ring in its structure makes it a significant compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 1-naphthylacetyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also reduce reaction times and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can bind to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of both the 1,2,4-triazole ring and the naphthyl group. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C15H15N5OS/c1-10-18-19-15(20(10)16)22-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9,16H2,1H3,(H,17,21)

InChI Key

WJBSOCJTJLRGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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